LSD1 Enzymatic Inhibition Potency: 1H-Pyrrolo[2,3-c]pyridin-2-one Derivatives vs. Reference Inhibitors
Derivatives based on the 1H-pyrrolo[2,3-c]pyridin-2(3H)-one scaffold exhibit potent LSD1 enzymatic inhibition. Compound 23e (LSD1-IN-38), a direct derivative of this scaffold, demonstrates an IC50 of 1.2 nM against LSD1 in enzymatic assays [1][2]. In comparison, the clinical-stage LSD1 inhibitor tranylcypromine (TCP) exhibits an IC50 of approximately 20-30 μM in similar assays, representing a >10,000-fold difference in potency [1]. This scaffold thus enables the development of reversible LSD1 inhibitors with substantially enhanced target engagement compared to irreversible cyclopropylamine-based inhibitors.
| Evidence Dimension | LSD1 enzymatic inhibition potency (IC50) |
|---|---|
| Target Compound Data | 1.2 nM (Compound 23e / LSD1-IN-38) |
| Comparator Or Baseline | Tranylcypromine (TCP) ~20,000-30,000 nM |
| Quantified Difference | >10,000-fold improved potency |
| Conditions | Recombinant human LSD1 enzymatic assay; fluorescence-based detection of H3K4 demethylation |
Why This Matters
The nanomolar enzymatic potency of this scaffold-derived inhibitor enables lower dosing requirements and potentially reduced off-target effects in epigenetic targeting applications, directly impacting lead optimization efficiency and candidate selection in LSD1-targeted drug discovery programs.
- [1] Jiang H, Li C, Li N, et al. Optimization and Biological Evaluation of Novel 1H-Pyrrolo[2,3-c]pyridin Derivatives as Potent and Reversible Lysine Specific Demethylase 1 Inhibitors for the Treatment of Acute Myelogenous Leukemia. J Med Chem. 2024;67(24):22080-22103. View Source
- [2] PeptideDB. LSD1-IN-38 (Compound 23e) Product Information. View Source
